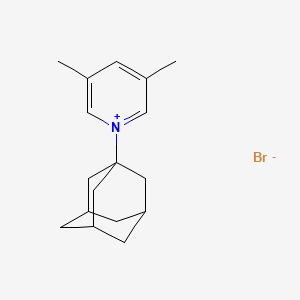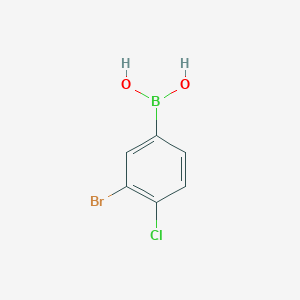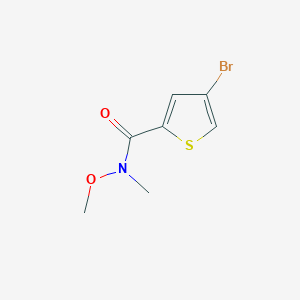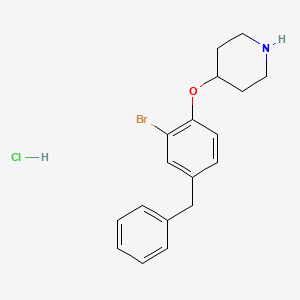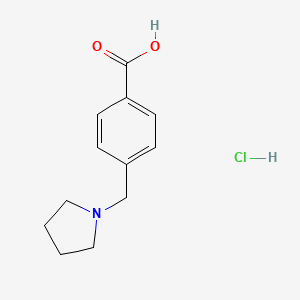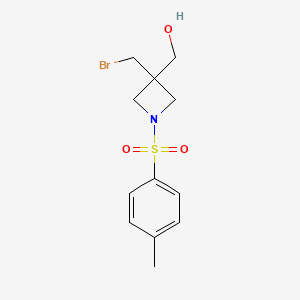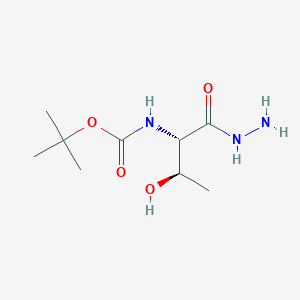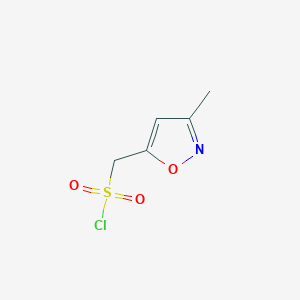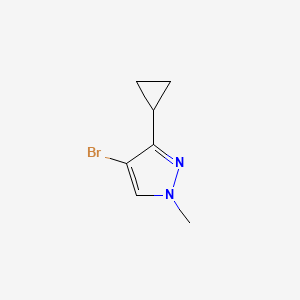
4-溴-3-环丙基-1-甲基-1H-吡唑
描述
4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1,4’-联吡唑的合成
“4-溴-3-环丙基-1-甲基-1H-吡唑”可用作合成1,4’-联吡唑的起始原料 . 联吡唑是一类化合物,已研究其在包括药物化学和材料科学在内的各个领域的潜在应用。
固体六配位配合物的制备
该化合物也可用于与二甲基和二乙烯基-二氯化锡反应制备固体六配位配合物 . 这些配合物在催化和材料科学方面具有潜在应用。
各种药物化合物的合成
“4-溴-3-环丙基-1-甲基-1H-吡唑”可用于合成各种药物和生物活性化合物 . 这包括开发新药和疗法。
肝脏酒精脱氢酶的抑制
已表明它可以作为肝脏酒精脱氢酶的抑制剂 . 该酶在人体中酒精代谢中起着至关重要的作用,抑制剂可用于治疗酒精依赖症和相关疾病。
4-溴-1-(2-氯乙基)-1H-吡唑的制备
该化合物可用于制备4-溴-1-(2-氯乙基)-1H-吡唑 . 这种衍生物可能在各个研究领域具有潜在应用。
抑制剂的开发
它也用于抑制剂的开发 . 抑制剂是能够降低特定生化反应活性的物质,它们在医药和生物学中得到广泛应用。
作用机制
Mode of Action
Transmetalation in Suzuki–Miyaura Coupling: To understand the mode of action, let’s draw parallels with the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The key steps include oxidative addition and transmetalation .
- Formally electrophilic organic groups (e.g., aryl halides) undergo oxidative addition to palladium, resulting in the formation of a new Pd–C bond. Formally nucleophilic organic groups (e.g., boron-containing compounds) transfer from boron to palladium, leading to the desired C–C bond formation.
In the case of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, we can speculate that it might participate in similar transmetalation reactions, possibly with boron reagents, to form C–C bonds.
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, the choice of solvent during synthesis or administration may affect its reactivity.
生化分析
Biochemical Properties
4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can result in altered cellular behavior, such as increased or decreased proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their function, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of various signaling pathways, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole vary with different dosages in animal models . At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole within cells and tissues are critical for its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is an important factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
4-bromo-3-cyclopropyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQGAVLHGQJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265514 | |
| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257637-80-1 | |
| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
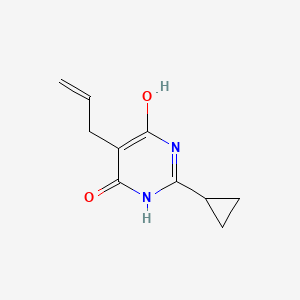

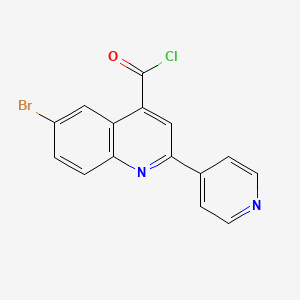
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
